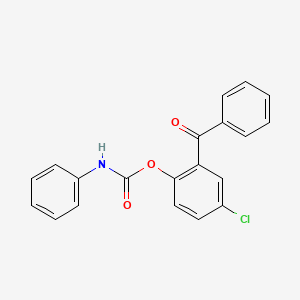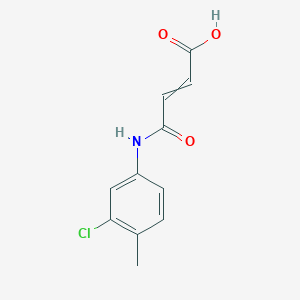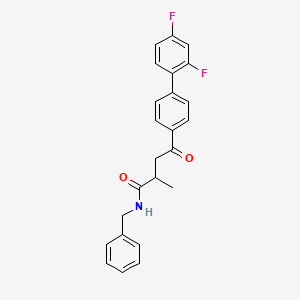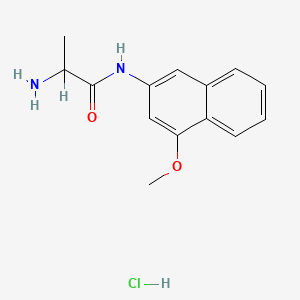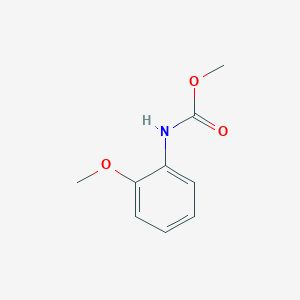![molecular formula C15H20N2O6 B11956978 3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid CAS No. 78609-60-6](/img/structure/B11956978.png)
3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid: is a complex organic compound with significant potential in various scientific fields It is characterized by its unique molecular structure, which includes a hydroxy group, a phenylmethoxycarbonylamino group, and a propanoylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid typically involves multiple steps, including the protection of functional groups, selective reactions, and deprotection. One common synthetic route involves the following steps:
Protection of the Hydroxy Group: The hydroxy group is protected using a suitable protecting group, such as a benzyl group.
Formation of the Amide Bond: The protected hydroxy compound is reacted with phenylmethoxycarbonyl chloride in the presence of a base to form the phenylmethoxycarbonylamino derivative.
Introduction of the Propanoylamino Group: The phenylmethoxycarbonylamino derivative is then reacted with propanoyl chloride to introduce the propanoylamino group.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The phenylmethoxycarbonylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxy compound.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play crucial roles in its binding to enzymes and receptors, leading to modulation of their activities. The phenylmethoxycarbonylamino group may enhance the compound’s stability and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid
- 3-Hydroxy-2-(phenylmethoxycarbonylamino)-3-(2,4,6-trichloropyridin-3-yl)propanoic acid
Uniqueness
3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
78609-60-6 |
|---|---|
Molekularformel |
C15H20N2O6 |
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid |
InChI |
InChI=1S/C15H20N2O6/c1-9(13(19)17-12(10(2)18)14(20)21)16-15(22)23-8-11-6-4-3-5-7-11/h3-7,9-10,12,18H,8H2,1-2H3,(H,16,22)(H,17,19)(H,20,21) |
InChI-Schlüssel |
ONSJKBWEYSPLAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(3-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11956898.png)





